N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-carboxamide moiety and a 3-methoxyphenyl substituent at the 7-position.
Properties
IUPAC Name |
N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-32-19-11-5-7-16(13-19)20-15-33-22-21(20)27-25(28-24(22)31)29-12-6-8-17(14-29)23(30)26-18-9-3-2-4-10-18/h5,7,11,13,15,17-18H,2-4,6,8-10,12,14H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXDCJITGFREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the piperidine ring. The final step involves the cyclohexylation of the piperidine ring and the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure comprises several functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Subsequent steps include the introduction of the methoxyphenyl group and the piperidine ring, culminating in cyclohexylation and the formation of the carboxamide group. Specific catalysts and controlled reaction conditions are essential for achieving high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of thieno[3,2-d]pyrimidine core | Various amines and carbonyl compounds | Temperature control |
| 2 | Introduction of methoxyphenyl group | Methoxyphenol derivatives | Solvent selection |
| 3 | Piperidine ring formation | Piperidine derivatives | Catalytic conditions |
| 4 | Cyclohexylation | Cyclohexyl halides | Temperature and pressure control |
Medicinal Chemistry
N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has shown promise in drug development due to its unique mechanism of action. Research indicates that it interacts with specific molecular targets such as enzymes and receptors, potentially modulating various biochemical pathways.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Properties : Its interaction with inflammatory pathways indicates potential use in treating inflammatory diseases.
- Neuroprotective Effects : Investigations into its neuroprotective properties may lead to applications in neurodegenerative disorders.
Biological Studies
The compound is being studied for its biological activities, including enzyme inhibition and receptor modulation. These studies are crucial for understanding its therapeutic potential.
| Activity Type | Target Molecule | Observed Effect |
|---|---|---|
| Enzyme Inhibition | Kinases | Reduced cell proliferation |
| Receptor Modulation | G-protein coupled receptors | Altered signaling pathways |
Material Science
In addition to biological applications, this compound can be utilized as a building block in synthesizing novel materials. Its unique structure allows for modifications that can enhance material properties.
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and promote survival pathways, highlighting its therapeutic potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The thieno[3,2-d]pyrimidinone scaffold is a common feature among kinase inhibitors. Key structural analogues include:
Analysis :
- Cycloalkyl Groups : The target compound’s cyclohexyl group balances lipophilicity and steric bulk compared to the cyclooctyl variant in , which may hinder binding pocket accommodation.
Functional Group Comparisons
- Piperidine-3-carboxamide : This moiety is conserved across analogues (e.g., ), suggesting its role in hydrogen bonding with kinase active sites.
- Thienopyrimidinone Core: The sulfur atom in the thiophene ring (vs. pyrimidine alone) may improve metabolic stability and electron distribution for ATP-competitive binding .
Biological Activity
N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A cyclohexyl group providing hydrophobic characteristics.
- A thieno[3,2-d]pyrimidine core , which is known for various biological activities.
- An oxopyrimidine moiety , contributing to its potential as an antitumor agent.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown selective toxicity towards human gingival carcinoma (Ca9-22) and human squamous carcinoma cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Investigations into the mechanism reveal that treatment with the compound leads to:
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound may interact with multiple biological pathways:
- Cell Cycle Inhibition : The compound inhibits mitosis and alters cell cycle progression, leading to increased apoptosis markers in treated cells .
- Structure-Activity Relationships (SAR) : Variations in the chemical structure influence biological activity, suggesting that modifications could enhance efficacy or selectivity for specific cancer types .
Table of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to Ca9-22 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM after 24 hours. Morphological assessments confirmed apoptotic changes consistent with drug-induced cytotoxicity.
Case Study 2: Mechanistic Insights
A separate investigation focused on the compound's mechanism revealed that it induces cell cycle arrest at the G1 phase. Western blot analyses demonstrated an increase in cyclin-dependent kinase inhibitors (CKIs), further supporting its role in halting cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
